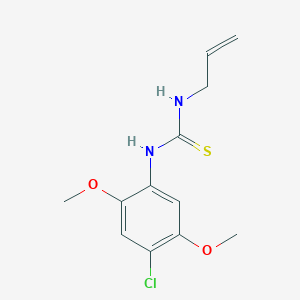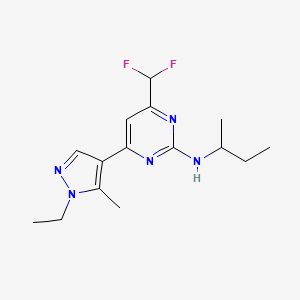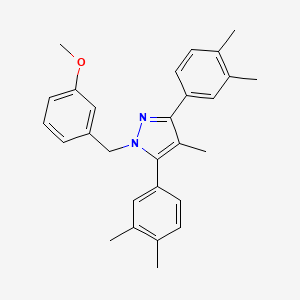
1-(4-Chloro-2,5-dimethoxyphenyl)-3-prop-2-en-1-ylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ALLYL-N’-(4-CHLORO-2,5-DIMETHOXYPHENYL)THIOUREA is a chemical compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-ALLYL-N’-(4-CHLORO-2,5-DIMETHOXYPHENYL)THIOUREA typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with allyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-chloro-2,5-dimethoxyaniline and allyl isothiocyanate.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as ethanol or acetonitrile, at a temperature range of 25-50°C.
Procedure: The starting materials are mixed in the solvent, and the reaction mixture is stirred for several hours until the completion of the reaction. The product is then isolated by filtration or extraction and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of N-ALLYL-N’-(4-CHLORO-2,5-DIMETHOXYPHENYL)THIOUREA may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-ALLYL-N’-(4-CHLORO-2,5-DIMETHOXYPHENYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.
Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-ALLYL-N’-(4-CHLORO-2,5-DIMETHOXYPHENYL)THIOUREA has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of N-ALLYL-N’-(4-CHLORO-2,5-DIMETHOXYPHENYL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Allylthiourea: Similar structure but lacks the chloro and methoxy groups on the aromatic ring.
4-Chloro-2,5-dimethoxyaniline: Similar aromatic ring structure but lacks the thiourea moiety.
Thiourea: Basic structure without the allyl and aromatic substituents.
Uniqueness
N-ALLYL-N’-(4-CHLORO-2,5-DIMETHOXYPHENYL)THIOUREA is unique due to the combination of its allyl, chloro, and methoxy substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H15ClN2O2S |
|---|---|
Poids moléculaire |
286.78 g/mol |
Nom IUPAC |
1-(4-chloro-2,5-dimethoxyphenyl)-3-prop-2-enylthiourea |
InChI |
InChI=1S/C12H15ClN2O2S/c1-4-5-14-12(18)15-9-7-10(16-2)8(13)6-11(9)17-3/h4,6-7H,1,5H2,2-3H3,(H2,14,15,18) |
Clé InChI |
YNMRYEWHHZXMCS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1NC(=S)NCC=C)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl 5-{[(4,5-dimethylthiophen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B10927252.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10927255.png)

![3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]propanamide](/img/structure/B10927271.png)
![6-(4-methoxyphenyl)-3-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10927277.png)
![2-(5-{[4-(Tert-butyl)phenoxy]methyl}-2-furyl)-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10927281.png)

![N-(2,5-difluorophenyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10927304.png)
![2-[4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B10927311.png)
![N-(4,6-dimethylpyridin-2-yl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10927317.png)

![(2E)-4-[(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B10927333.png)
![6-cyclopropyl-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)butyl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10927339.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10927341.png)
